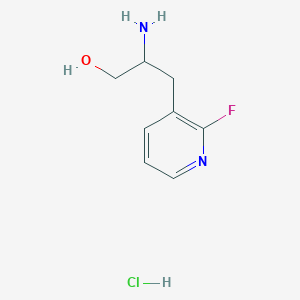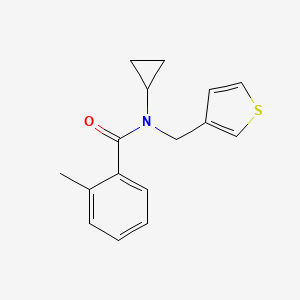
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. CTB belongs to the class of benzamide compounds that act as selective dopamine D3 receptor antagonists. The compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Applications : Research into related thiophene and benzamide derivatives highlights advanced synthetic methods that could be applicable to N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide. For instance, the copper-catalyzed intramolecular cyclization process is employed for synthesizing N-benzothiazol-2-yl-amides, offering insights into potential synthetic pathways that might be adapted for creating structurally related compounds with enhanced yields and under mild conditions (Wang et al., 2008).
Anticancer Activity : A series of substituted benzamides, sharing the benzamide moiety with the compound of interest, were synthesized and evaluated for anticancer activity against various cancer cell lines. These studies indicate the potential of structurally similar compounds to act as lead structures for developing new anticancer agents (Ravinaik et al., 2021).
Mechanistic Insights and Biological Activities
Histone Deacetylase Inhibition : The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide highlight the compound's role as an isotype-selective histone deacetylase (HDAC) inhibitor, providing a glimpse into how similar compounds could modulate epigenetic markers with implications for cancer treatment (Zhou et al., 2008).
Antipathogenic Activity : Thiourea derivatives, which could be structurally related to this compound, have been synthesized and demonstrated significant antipathogenic activity against bacterial strains. This suggests potential applications in developing novel antimicrobial agents with specific antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-4-2-3-5-15(12)16(18)17(14-6-7-14)10-13-8-9-19-11-13/h2-5,8-9,11,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOQLZRVXBUMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2744414.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B2744415.png)
![N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2744416.png)
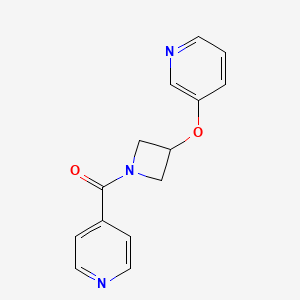
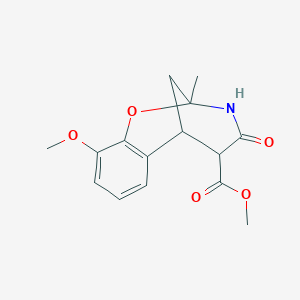
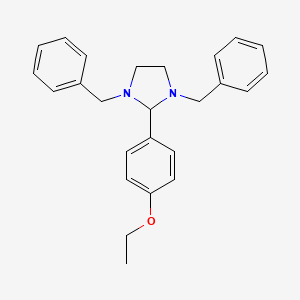
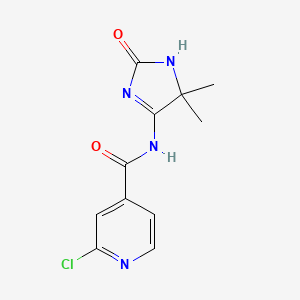
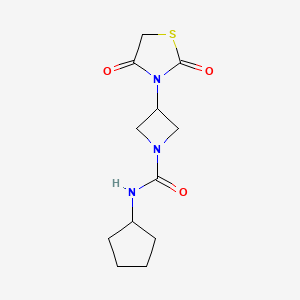
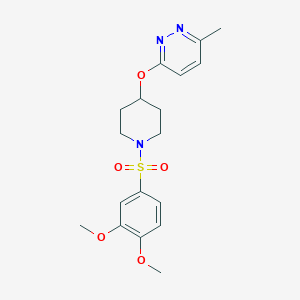
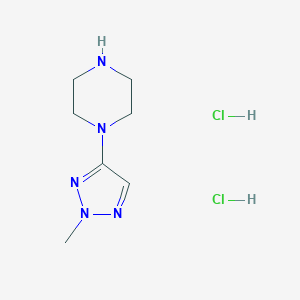
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)
